molecular formula C14H23N3O2 B2542533 2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide CAS No. 2034228-01-6

2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide

Cat. No.: B2542533
CAS No.: 2034228-01-6
M. Wt: 265.357
InChI Key: RYMDCVPOPIXHSN-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide is a chemical compound of interest in research and development, particularly in the field of agrochemistry. Its molecular structure incorporates a pyrazole ring, a moiety frequently identified in active agrochemical ingredients . For instance, recent patent literature describes novel fungicidal compositions containing compounds with pyrazole and 2,2-dimethylpropanamide (pivalamide) structures, highlighting the relevance of such chemical frameworks in developing new solutions for controlling phytopathogenic fungi . The specific substitution pattern of the pyrazole ring in this compound may be explored to modulate its physical properties and biological activity. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for use in humans, animals, or as a food additive. Intended Use & Handling: This product is provided 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a thorough risk assessment and adhere to all relevant laboratory safety protocols before using this compound. Handle with appropriate personal protective equipment (PPE) and in accordance with local, state, and federal regulations.

Properties

IUPAC Name

2,2-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)13(18)16-11-8-15-17(9-11)10-12-6-4-5-7-19-12/h8-9,12H,4-7,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMDCVPOPIXHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the oxane moiety via nucleophilic substitution. The final step involves the formation of the propanamide group through amidation reactions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Molecular Weight Unique Features
2,2-Dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide (Target) Pyrazole - 1-position: Oxan-2-ylmethyl
- 4-position: 2,2-dimethylpropanamide
~279.34 g/mol Lipophilic oxane group; steric hindrance from dimethylpropanamide
2,2-Dimethyl-N-(4-{methyl[1-(tetrahydro-2H-pyran-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-5-yl]sulfamoyl}phenyl)propanamide Benzimidazole + Pyrazole - Benzimidazole core
- Trifluoromethyl, sulfamoyl, and tetrahydropyran groups
~567.56 g/mol Enhanced hydrophobicity (CF3); sulfamoyl group introduces hydrogen-bonding capacity
2-Methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)propanamide Pyrazole - Trichloroethyl group
- Carbamothioyl and phenyl substituents
~513.73 g/mol High molecular weight; potential reactivity from thiourea and Cl groups
2-Amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methylpropanamide Pyrazole - Amino group
- Phenyl and dimethylpropanamide
~288.35 g/mol Increased polarity (NH2); aromatic interactions from phenyl group
(2S)-2,3-Dihydroxy-N-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]propanamide Pyrazole + Pyrrolopyridine - Dihydroxypropanamide
- Pyrrolopyridine and hydroxyphenyl groups
~393.40 g/mol High polarity (multiple OH groups); extended π-system for target binding

Key Distinctions and Implications

Lipophilicity and Solubility :

  • The target compound’s oxane group enhances lipophilicity compared to the dihydroxypropanamide in , which is more water-soluble due to hydroxyl groups. However, it is less hydrophobic than the trifluoromethyl-containing analog in , which may exhibit improved membrane permeability.

Steric and Electronic Effects: The dimethylpropanamide group in the target introduces steric hindrance absent in the amino-substituted analog . This could reduce off-target interactions but may also limit binding to deep protein pockets.

Metabolic Stability :

  • The oxane ring in the target compound is less prone to oxidative metabolism compared to the pyrrolopyridine system in , which may undergo CYP450-mediated degradation.
  • The carbamothioyl group in could be susceptible to enzymatic hydrolysis, reducing its metabolic half-life compared to the target’s amide group.

Synthetic Accessibility :

  • The target compound’s simpler pyrazole core (vs. benzimidazole in or pyrrolopyridine in ) may offer advantages in scalable synthesis.

Biological Activity

2,2-Dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H20N4O3\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3

The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the oxane moiety. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a β-diketone under acidic conditions.
  • Oxane Ring Introduction : A nucleophilic substitution reaction where an appropriate oxane derivative reacts with the pyrazole intermediate.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interactions with cellular receptors that influence signaling pathways related to cancer progression.

Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The findings indicated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)
MCF-712.5
A54915.0

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha25075
IL-630090

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